N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by:
- Acetamide core: A central carbonyl group bonded to a nitrogen atom and a 4-ethoxyphenyl-substituted methyl group.
- N-substituent: A 2,2-bis(furan-2-yl)ethyl group, featuring two furan rings attached to a central ethyl chain.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-23-16-9-7-15(8-10-16)13-20(22)21-14-17(18-5-3-11-24-18)19-6-4-12-25-19/h3-12,17H,2,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIEKLJORQJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl intermediates, followed by their coupling with ethyl acetamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pressures, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings and ethoxyphenyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
Key structural analogs and their distinguishing features are summarized below:
Functional Group Impact on Properties
- Furan vs. In contrast, benzothiazole-containing analogs (e.g., ) offer planar rigidity, which may enhance DNA intercalation or enzyme inhibition . Furan rings are less electron-deficient than benzothiazoles, which could reduce oxidative degradation .
Ethoxy vs. Methoxy Substituents :
Azo vs. Acetamide Linkages :
Bioavailability and Metabolic Considerations
- Flavonoid Acetamides (): Structural derivatization (e.g., quercetin tetra-acetamide) significantly impacts bioavailability. The target compound’s furan and ethoxy groups may similarly influence absorption or metabolic stability, though direct data is unavailable .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining furan rings and an ethoxyphenyl acetamide moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of furan derivatives followed by coupling reactions to form the final product.
Synthetic Route Overview
- Preparation of Furan Derivative : Involves reactions with furan-2-carbaldehyde.
- Coupling Reaction : The furan derivative is coupled with an appropriate phenolic compound under controlled conditions.
- Finalization : The acetamide group is introduced to complete the synthesis.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Preliminary studies suggest that it may exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Multi-drug resistant Staphylococcus | 30 µM |
These MIC values indicate that the compound could be a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer) : EC50 = 15 µM
- HeLa (cervical cancer) : EC50 = 12 µM
- SW1116 (colorectal cancer) : EC50 = 18 µM
The compound appears to exert its effects by inducing apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A recent study tested various derivatives of this compound against clinically relevant bacterial strains, demonstrating promising results in reducing bacterial load in vitro.
- Cancer Cell Line Evaluation : Another investigation focused on its cytotoxic effects on different cancer cell lines, revealing that it significantly reduced cell viability compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
